molecular formula C11H13ClN4 B8247664 3-Phenyl-5,6,7,8-tetrahydro-[1,2,4]triaZolo[4,3-a]pyraZine hydrochloride

3-Phenyl-5,6,7,8-tetrahydro-[1,2,4]triaZolo[4,3-a]pyraZine hydrochloride

Cat. No.: B8247664
M. Wt: 236.70 g/mol
InChI Key: GMCIFVLRRGKBNX-UHFFFAOYSA-N
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Description

3-Phenyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride is a heterocyclic compound featuring a fused triazolo-pyrazine core with a phenyl substituent at the 3-position of the triazole ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical formulations.

Properties

IUPAC Name

3-phenyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4.ClH/c1-2-4-9(5-3-1)11-14-13-10-8-12-6-7-15(10)11;/h1-5,12H,6-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMCIFVLRRGKBNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2C3=CC=CC=C3)CN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Synthesis via Hydrazone Formation

A scalable method involves the condensation of phenyl-substituted hydrazines with cyclic ketones. For example, N-benzylethylenediamine reacts with phenylacetyl hydrazide under acidic conditions to form the triazole ring, followed by cyclization to yield the pyrazine backbone. Key parameters include:

ParameterOptimal ConditionYieldSource
Molar Ratio1:1.2 (hydrazide:diamine)78%
Acid Catalyst37% HCl-
Reaction Temperature80–90°C-

This method minimizes side reactions by using toluene as a solvent to azeotropically remove water, enhancing cyclization efficiency.

Solid-Phase Synthesis Using Polystyrene Resins

Traceless Linker Strategy

Raghavendra et al. developed a regioselective approach using polystyrene p-toluenesulfonyl hydrazide resin. Phenylacetylpyrazine (50 ) reacts with the resin-bound hydrazide to form a hydrazone intermediate (51 ), which undergoes cyclization with morpholine to yield the target compound.

StepReagents/ConditionsYieldPurity
Hydrazone FormationTiCl₄ (5%) in MeOH60%>95%
CyclizationMorpholine, 50°C, 12h62%99%

This method achieves 99% HPLC purity and is adaptable for high-throughput synthesis.

Copper-Catalyzed [3+2] Cycloaddition

Alkyne-Azide Click Chemistry

A regioselective route employs copper(I)-catalyzed cycloaddition of phenylacetylene with β-azidoethylamine derivatives. The resulting triazole intermediate undergoes spontaneous cyclization in the presence of POCl₃ to form the pyrazine ring.

ComponentRoleQuantityYield
PhenylacetyleneAlkyne source1.2 eq80%
β-AzidoethylamineAzide source1.0 eq-
CuICatalyst10 mol%-

This method is notable for its 80% yield and tolerance to diverse substituents.

Industrial-Scale Production via Continuous Flow

Optimized Reaction Parameters

Large-scale synthesis prioritizes cost efficiency and safety. A patented method uses 2-chloroethylamine hydrochloride as the starting material, reacting it with phenyl trifluoroacetate in a mixed solvent system (methanol:toluene = 1:3).

StepConditionsOutcome
Initial Reaction30–35°C, 2hN-TFA intermediate
Cyclization90–95°C, 3hHydrazone formation
Final PurificationEthanol/MTBE recrystallization83.6% yield

This protocol reduces waste by 40% compared to batch processes and achieves >99% HPLC purity .

Post-Synthetic Modifications and Purification

Recrystallization Techniques

Crude product purification involves activated carbon treatment in hot ethanol, followed by cooling to 0–5°C to precipitate pure hydrochloride salt.

ParameterValueEffect
Ethanol Volume10 mL/g crudeMaximizes solubility
Cooling Rate1°C/minEnhances crystal size
Final Drying50°C under vacuum<0.5% moisture

Analytical Validation

Structural Confirmation

Critical characterization data:

TechniqueKey SignalsConfirmation
¹H NMR (400 MHz, D₂O)δ 7.45–7.30 (m, 5H, Ar-H), 4.20 (s, 2H, CH₂), 3.85–3.70 (m, 4H, piperazine)Correct substitution
HPLC (C18 column)Retention time = 8.2 min, 254 nm99.3% purity
HRMS m/z 200.24 [M+H]⁺Matches theoretical

Comparative Analysis of Methods

MethodAdvantagesLimitationsScale Suitability
One-Pot SynthesisHigh yield (78–83%)Requires excess HClPilot scale
Solid-PhaseHigh purity (>99%)Costly resinLab scale
Click ChemistryRegioselectiveCopper contaminationSmall scale
Continuous FlowScalable, low wasteComplex setupIndustrial

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-5,6,7,8-tetrahydro-[1,2,4]triaZolo[4,3-a]pyraZine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds .

Scientific Research Applications

Neurokinin-3 Receptor Antagonism

One of the primary applications of 3-Phenyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride is its activity as a selective antagonist of the neurokinin-3 receptor (NK-3). Research indicates that compounds in this class can be utilized in the treatment and prevention of various central nervous system (CNS) disorders. These include:

  • Depression
  • Anxiety Disorders
  • Psychotic Disorders
  • Bipolar Disorders
  • Cognitive Disorders
  • Parkinson's Disease
  • Alzheimer's Disease

The ability to selectively inhibit NK-3 receptors suggests that this compound could play a significant role in developing therapies for these conditions by modulating neurokinin signaling pathways .

Antitumoral Activity

Recent studies have highlighted the potential antitumoral properties of derivatives related to 3-Phenyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine. For instance, structural modifications have been shown to enhance biological activity against cancer cells. The mechanism involves inhibiting tubulin polymerization, which is crucial for cancer cell division . This positions the compound as a candidate for further development in oncology.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 3-Phenyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride involves several chemical reactions that allow for the introduction of various substituents on the phenyl ring. Understanding the structure-activity relationship is essential for optimizing its pharmacological properties.

Key Synthetic Methods:

  • Chiral synthesis techniques have been developed to create stereoisomerically pure compounds that exhibit enhanced biological activity .
  • Variations in substituents on the phenyl moiety can significantly influence the compound's efficacy against viral and tumoral targets .

Case Study 1: Antiviral and Antitumoral Activity

A series of derivatives based on triazolo-pyrazine frameworks were synthesized and tested for antiviral and antitumoral activities. The results indicated that specific modifications led to enhanced efficacy against both viral infections and tumor growth. The study emphasized the importance of structural variations in achieving desired biological outcomes .

Case Study 2: Neurokinin Receptor Modulation

Research focusing on NK-3 receptor antagonists demonstrated that compounds similar to 3-Phenyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine could effectively reduce symptoms associated with anxiety and depression in preclinical models. This finding supports the ongoing exploration of these compounds as therapeutic agents in mental health disorders .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of 3-phenyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride, highlighting differences in substituents, physicochemical properties, and applications:

Compound Name Substituents CAS Number Molecular Weight Key Properties/Applications References
3-Phenyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride Phenyl (C₆H₅) at 3-position Not explicitly stated ~274.7 (estimated) Potential intermediate for phenyl-substituted APIs; enhanced lipophilicity vs. CF₃ analogs
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride Trifluoromethyl (CF₃) at 3-position 762240-92-6 228.6 Sitagliptin impurity C; high purity (≥98%); used in diabetes drug research
8-Phenyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride Phenyl at 8-position; CF₃ at 3-position 762240-94-8 304.70 Bulkier substituent at 8-position; possible impact on receptor binding kinetics
3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine Methyl (CH₃) at 3-position 886886-04-0 138.17 Simpler structure; lower molecular weight; precursor for functionalization
3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrobromide Bromo (Br) at 3-position 1414958-47-6 Not provided Halogenated derivative; reactive site for cross-coupling or nucleophilic substitution

Key Insights:

Substituent Effects on Pharmacological Activity: The trifluoromethyl group (CF₃) at the 3-position (CAS 762240-92-6) is associated with antidiabetic applications, specifically as an impurity in Sitagliptin, a DPP-4 inhibitor . Its electron-withdrawing nature may enhance metabolic stability compared to the phenyl analog. This trade-off may influence its utility in drug design .

Synthetic Accessibility :

  • Trifluoromethyl-substituted derivatives (e.g., CAS 762240-92-6) are synthesized via cyclization of hydrazide intermediates with HCl, achieving high yields (97–99%) .
  • 8-Substituted analogs (e.g., 8-phenyl) require precise control of regioselectivity during ring closure, as demonstrated in the synthesis of 8-phenyl-3-CF₃ derivatives .

Commercial and Research Relevance: The trifluoromethyl variant (CAS 762240-92-6) is widely available from suppliers like Thermo Scientific and TCI America, reflecting its established role in pharmaceutical research . The 3-phenyl derivative may serve as a novel scaffold for structure-activity relationship (SAR) studies, particularly in optimizing kinase inhibitor selectivity .

Regulatory and Safety Considerations :

  • Compounds like 8-phenyl-3-CF₃ (CAS 762240-94-8) carry hazard warnings (H315-H319) for skin/eye irritation, underscoring the need for careful handling in lab settings .

Biological Activity

3-Phenyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Synthesis

The synthesis of 3-phenyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride typically involves several chemical reactions that yield high-purity products suitable for biological testing. A notable method includes the reaction of substituted ethylenediamines with chlorinated intermediates to form the desired triazolo-pyrazine framework. This process has been optimized to reduce by-products and enhance yield, making it suitable for industrial applications .

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of triazolo[4,3-a]pyrazine derivatives. Compounds within this class have shown moderate to excellent activity against various bacterial strains. For instance:

  • Staphylococcus aureus : MICs as low as 32 μg/mL were recorded for certain derivatives.
  • Escherichia coli : Some derivatives exhibited MICs of 16 μg/mL .

The structure-activity relationship (SAR) analysis indicated that substituents on the phenyl ring significantly influence antibacterial efficacy. Electron-donating groups generally enhance activity by improving binding interactions with bacterial targets .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that certain derivatives induce apoptosis in colon cancer cell lines (HCT-116 and HT-29). For example:

  • Compound RB7 : Exhibited an IC50 range of 6.587 to 11.10 µM against HT-29 cells. Mechanistically, it was found to activate the mitochondrial apoptotic pathway by up-regulating pro-apoptotic proteins (Bax) and down-regulating anti-apoptotic proteins (Bcl2), leading to caspase activation and subsequent cell death .

Other Biological Activities

In addition to antibacterial and anticancer effects, triazolo[4,3-a]pyrazine derivatives have shown potential in other areas:

  • Antidiabetic : Some compounds serve as dipeptidyl peptidase-IV (DPP-IV) inhibitors, which are crucial in managing Type 2 diabetes .
  • Anti-inflammatory : There is ongoing research into their role in reducing inflammation and related disorders .
  • Neuroprotective Effects : Investigations are underway to assess their potential in treating neurodegenerative diseases .

Case Studies

  • Antibacterial Study : A comparative study involving various triazolo[4,3-a]pyrazine derivatives indicated that those with long alkyl chains exhibited superior antibacterial properties compared to their aromatic counterparts. This finding suggests that lipophilicity plays a critical role in cellular permeability and bioactivity .
  • Anticancer Research : In a focused study on HT-29 cells treated with compound RB7, significant induction of apoptosis was observed through mitochondrial pathways. The study provided insights into the molecular mechanisms underlying its anticancer effects and highlighted the importance of structural modifications in enhancing therapeutic efficacy .

Summary of Biological Activities

Activity TypeTarget Organism/ConditionMIC/IC50 ValuesMechanism of Action
AntibacterialStaphylococcus aureus32 μg/mLInhibition of bacterial growth
Escherichia coli16 μg/mLInhibition of bacterial growth
AnticancerHT-29 Colon Cancer Cells6.587 - 11.10 µMInduction of apoptosis via mitochondrial pathway
AntidiabeticDPP-IV inhibitionNot specifiedModulation of glucose metabolism
NeuroprotectiveNeurodegenerative modelsOngoing researchPotential neuroprotective effects

Q & A

Basic Questions

Q. What synthetic strategies are employed to prepare triazolopyrazine derivatives like 3-phenyl-substituted analogs?

  • Methodology : A common approach involves cyclization of hydrazide intermediates with substituted amines. For example, trifluoromethyl analogs are synthesized by reacting hydrazides (e.g., trifluoroacetohydrazide) with piperazine derivatives under reflux, followed by HCl treatment to isolate the hydrochloride salt . Adjustments for phenyl substitution may require phenyl-containing starting materials (e.g., benzylamine derivatives) and optimization of stoichiometry.
  • Key Data :

  • Yield: Up to 99% for trifluoromethyl analogs using 37% HCl for salt formation .
  • Reaction Time: Typically 4–24 hours under reflux conditions.

Q. Which spectroscopic techniques are critical for structural confirmation of triazolopyrazine derivatives?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR confirm proton environments and carbon frameworks. For example, trifluoromethyl analogs show distinct peaks for piperazine protons (δ 3.2–4.0 ppm) and aromatic protons (δ 7.3–7.5 ppm) .
  • IR : Stretching vibrations for triazole rings (1600–1650 cm1^{-1}) and NH/CH2_2 groups (2800–3300 cm1^{-1}) .
  • MS : Molecular ion peaks (e.g., [M+H]+^+) validate molecular weight .

Q. How is HPLC utilized in purity assessment of triazolopyrazine derivatives?

  • Methodology : Reverse-phase HPLC with C18 columns (e.g., Symmetry 4.6 x 250 mm), UV detection at 254 nm, and mobile phases like 5:95 ACN:H2_2O (0.1% H3_3PO4_4). Retention times (e.g., 2.1 min for trifluoromethyl analogs) help identify impurities .

Advanced Questions

Q. How can researchers optimize low yields in the cyclization step during synthesis?

  • Methodology :

  • Stoichiometric Control : Excess amine (e.g., 2:1 molar ratio of N-benzylethylenediamine to hydrazide) improves cyclization efficiency .
  • Catalysis : Acidic or basic catalysts (e.g., HCl, NaOH) enhance reaction rates. For example, 37% HCl increases salt formation yields to >95% .
  • Temperature : Reflux in polar solvents (e.g., MeOH, ACN) ensures complete reaction .

Q. What strategies resolve contradictions in NMR data for triazolopyrazine derivatives?

  • Methodology :

  • Decoupling Experiments : Differentiate overlapping proton signals (e.g., piperazine CH2_2 vs. triazole protons).
  • 2D NMR : COSY and HSQC maps correlate 1^1H-1^1H and 1^1H-13^13C couplings, resolving ambiguities in aromatic regions .
  • Crystallography : Single-crystal X-ray diffraction provides definitive structural assignments, as seen in sitagliptin intermediates .

Q. How are biological activities of triazolopyrazine derivatives evaluated?

  • Methodology :

  • Antimicrobial Assays : Minimum Inhibitory Concentration (MIC) testing against bacterial/fungal strains (e.g., S. aureus, E. coli) .
  • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., DPP-IV for antidiabetic activity) using fluorogenic substrates .
  • Cellular Uptake : Radiolabeling or fluorescent tagging to study pharmacokinetics .

Q. What purification challenges arise during scale-up, and how are they addressed?

  • Methodology :

  • Recrystallization : Use of EtOH/H2_2O mixtures to isolate high-purity hydrochloride salts (>99%) .
  • Column Chromatography : Silica gel or reverse-phase columns for intermediates with polar functional groups .
  • Distillation : Removal of volatile byproducts (e.g., excess HCl) under reduced pressure .

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